Ac-LEHD-AMC: A Technical Guide to its Role and Application in Apoptosis Research
Ac-LEHD-AMC: A Technical Guide to its Role and Application in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspartic acid 7-amido-4-methylcoumarin (Ac-LEHD-AMC), a fluorogenic substrate pivotal for the study of apoptosis. This document details its core principles, its role in the intrinsic apoptotic pathway, and provides structured data and detailed protocols for its application in research and drug development.
Core Concepts: Understanding Ac-LEHD-AMC
Ac-LEHD-AMC is a synthetic tetrapeptide, Ac-Leu-Glu-His-Asp, covalently linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage of the peptide backbone after the aspartate residue by an active caspase-9, the AMC fluorophore is liberated. The free AMC molecule exhibits strong fluorescence, which can be quantitatively measured, providing a direct and sensitive readout of caspase-9 activity.[1][2]
Chemical and Physical Properties
A summary of the key quantitative data for Ac-LEHD-AMC is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₃H₄₁N₇O₁₁ | [1] |
| Molecular Weight | 711.7 g/mol | [1] |
| Excitation Wavelength | 340 - 360 nm | [1] |
| Emission Wavelength | 440 - 460 nm | |
| Purity | ≥95% | |
| Solubility | Soluble in water (1 mg/ml) and DMSO | |
| Storage | Store at -20°C, protected from light |
Kinetic Parameters
While specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the interaction of Ac-LEHD-AMC with caspase-9 are not consistently reported across the literature, the catalytic efficiency (kcat/KM) for a closely related fluorogenic substrate, Ac-LEHD-AFC (7-amido-4-trifluoromethylcoumarin), has been determined. This value provides a strong indication of the substrate's efficacy.
| Parameter | Value | Substrate | Reference(s) |
| Catalytic Efficiency (kcat/KM) | (12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹ | Ac-LEHD-AFC |
The Role of Ac-LEHD-AMC in the Intrinsic Pathway of Apoptosis
Ac-LEHD-AMC is a specific tool for interrogating the intrinsic pathway of apoptosis, a form of programmed cell death initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. The central executioners of apoptosis are a family of cysteine proteases known as caspases. Caspase-9, the primary target of Ac-LEHD-AMC, is a key initiator caspase in the intrinsic pathway.
The activation of caspase-9 is a critical commitment step in this pathway. Following intracellular stress, pro-apoptotic proteins like Bax and Bak induce the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering a conformational change that allows for the recruitment of pro-caspase-9. This assembly forms a large protein complex known as the apoptosome. Within the apoptosome, pro-caspase-9 molecules are brought into close proximity, facilitating their dimerization and auto-activation through proteolytic cleavage.
Once activated, caspase-9 proceeds to cleave and activate downstream effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the systematic dismantling of the cell by cleaving a broad range of cellular proteins, ultimately leading to the characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.
The cleavage of Ac-LEHD-AMC by active caspase-9 provides a direct measure of this key initiation step in the intrinsic apoptotic cascade.
Signaling Pathway of Caspase-9 Activation
Caption: Intrinsic pathway of apoptosis leading to caspase-9 activation.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Ac-LEHD-AMC to measure caspase-9 activity.
In Vitro Caspase-9 Activity Assay in Cell Lysates
This protocol details the measurement of caspase-9 activity in vitro from cell lysates.
Materials:
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Cells of interest (treated and untreated controls)
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Phosphate-Buffered Saline (PBS), ice-cold
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Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
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Ac-LEHD-AMC substrate (10 mM stock in DMSO)
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2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)
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96-well black microplate, opaque
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Fluorometric microplate reader
Procedure:
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Cell Culture and Treatment: Culture cells to the desired confluency and treat with the apoptosis-inducing agent of interest. Include an untreated control group.
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Cell Lysis:
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For adherent cells, wash with ice-cold PBS and then scrape cells into fresh PBS. For suspension cells, directly collect the cells.
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Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
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Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10⁶ cells).
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Incubate on ice for 10-15 minutes with occasional vortexing.
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Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
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Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
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Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the assay.
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Assay Setup:
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In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well.
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Prepare a blank well containing 50 µL of Cell Lysis Buffer.
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Add 50 µL of 2X Reaction Buffer to each well.
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Reaction Initiation:
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Prepare a working solution of Ac-LEHD-AMC by diluting the 10 mM stock to 100 µM in 1X Reaction Buffer.
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Add 10 µL of the 100 µM Ac-LEHD-AMC working solution to each well (final concentration: 10 µM).
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Fluorescence Measurement:
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Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
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Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
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Take readings every 5-10 minutes for 1-2 hours.
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Data Analysis:
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Subtract the blank reading from all sample readings.
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Determine the rate of increase in fluorescence (RFU/min).
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The caspase-9 activity can be expressed as the change in fluorescence per unit time per milligram of protein.
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Experimental Workflow for In Vitro Caspase-9 Assay
Caption: General experimental workflow for measuring caspase-9 activity.
Conclusion
Ac-LEHD-AMC is an indispensable tool for researchers and drug development professionals studying apoptosis. Its specificity for caspase-9 allows for the precise and sensitive quantification of the initiation of the intrinsic apoptotic pathway. The protocols and data presented in this guide provide a robust framework for the successful application of Ac-LEHD-AMC in elucidating the mechanisms of programmed cell death and in the development of novel therapeutics targeting apoptotic pathways.
